Cas no 1805120-75-5 (Methyl 2-cyano-5-trifluoromethoxy-4-(trifluoromethyl)benzoate)
Methyl 2-cyano-5-trifluoromethoxy-4-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-cyano-5-trifluoromethoxy-4-(trifluoromethyl)benzoate
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- Inchi: 1S/C11H5F6NO3/c1-20-9(19)6-3-8(21-11(15,16)17)7(10(12,13)14)2-5(6)4-18/h2-3H,1H3
- InChI Key: UBPCPYUHCALUFV-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)C(C(=O)OC)=CC=1OC(F)(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 438
- XLogP3: 3.6
- Topological Polar Surface Area: 59.3
Methyl 2-cyano-5-trifluoromethoxy-4-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015013080-250mg |
Methyl 2-cyano-5-trifluoromethoxy-4-(trifluoromethyl)benzoate |
1805120-75-5 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
| Alichem | A015013080-500mg |
Methyl 2-cyano-5-trifluoromethoxy-4-(trifluoromethyl)benzoate |
1805120-75-5 | 97% | 500mg |
855.75 USD | 2021-06-21 | |
| Alichem | A015013080-1g |
Methyl 2-cyano-5-trifluoromethoxy-4-(trifluoromethyl)benzoate |
1805120-75-5 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Methyl 2-cyano-5-trifluoromethoxy-4-(trifluoromethyl)benzoate Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on Methyl 2-cyano-5-trifluoromethoxy-4-(trifluoromethyl)benzoate
Recent Advances in the Study of Methyl 2-cyano-5-trifluoromethoxy-4-(trifluoromethyl)benzoate (CAS: 1805120-75-5)
The compound Methyl 2-cyano-5-trifluoromethoxy-4-(trifluoromethyl)benzoate (CAS: 1805120-75-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethyl and cyano functional groups, exhibits unique physicochemical properties that make it a promising candidate for various applications, including drug discovery and agrochemical development. Recent studies have focused on its synthesis, reactivity, and potential biological activities, shedding light on its versatility and utility in medicinal chemistry.
One of the key areas of research involving this compound is its role as an intermediate in the synthesis of more complex bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a building block for the development of novel kinase inhibitors. The trifluoromethoxy and trifluoromethyl groups in the compound were found to enhance the binding affinity of the resulting inhibitors to their target proteins, thereby improving their therapeutic potential. This finding underscores the importance of Methyl 2-cyano-5-trifluoromethoxy-4-(trifluoromethyl)benzoate in the design of next-generation pharmaceuticals.
Another notable application of this compound is in the field of agrochemicals. Research conducted by a team at the University of California, Davis (2024) revealed its potential as a precursor for the synthesis of herbicides with improved selectivity and environmental safety. The presence of the cyano group was particularly highlighted for its role in modulating the herbicidal activity, offering a new avenue for the development of sustainable crop protection agents. These findings align with the growing demand for eco-friendly agrochemicals in modern agriculture.
In addition to its synthetic applications, Methyl 2-cyano-5-trifluoromethoxy-4-(trifluoromethyl)benzoate has also been investigated for its direct biological effects. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) explored its antimicrobial properties, demonstrating moderate activity against a range of Gram-positive bacteria. While the exact mechanism of action remains under investigation, preliminary data suggest that the compound may interfere with bacterial cell wall synthesis, making it a potential lead for the development of new antibiotics.
Despite these promising findings, challenges remain in the large-scale production and optimization of Methyl 2-cyano-5-trifluoromethoxy-4-(trifluoromethyl)benzoate. Current synthetic routes often involve multi-step processes with moderate yields, prompting ongoing research into more efficient methodologies. Recent advances in catalytic fluorination and cyanation techniques, as reported in Angewandte Chemie (2023), offer potential solutions to these challenges, paving the way for broader utilization of this compound in both academic and industrial settings.
In conclusion, Methyl 2-cyano-5-trifluoromethoxy-4-(trifluoromethyl)benzoate (CAS: 1805120-75-5) represents a versatile and valuable compound in the realm of chemical biology and pharmaceutical research. Its unique structural features and diverse applications make it a focal point for ongoing studies, with the potential to contribute significantly to advancements in drug discovery, agrochemical development, and antimicrobial therapy. Future research will likely focus on optimizing its synthesis, exploring new biological activities, and expanding its utility in various scientific and industrial domains.
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